molecular formula C9H12ClNO2S B082407 Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) CAS No. 14943-94-3

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)

Cat. No.: B082407
CAS No.: 14943-94-3
M. Wt: 233.72 g/mol
InChI Key: QMPRDIBFLDNMPD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is a chemical compound with the molecular formula C9H12ClNO2S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-[(2-aminoethyl)thio] group. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) typically involves the reaction of 2-chlorobenzoic acid with 2-aminoethanethiol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol, amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) involves its interaction with specific molecular targets. The amino and thiol groups can form covalent bonds with proteins and enzymes, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminoethyl)thio]benzoic acid
  • 2-[(2-Aminoethyl)thio]benzoic acid methyl ester
  • 2-[(2-Aminoethyl)thio]benzoic acid ethyl ester

Uniqueness

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLXIRXGIYQOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14943-94-3
Record name NSC173136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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